REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=[O:2].[CH3:13][C:14](=[N:18]O)[C:15](=O)[CH3:16].[ClH:20].C(OCC)(=O)C>>[Cl:20][CH2:13][C:14]1[N:18]=[C:1]([C:3]2[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=2)[O:2][C:15]=1[CH3:16] |f:2.3|
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Name
|
|
Quantity
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1.63 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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CC(C(C)=O)=NO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
was stirred at room temperature for 4 days
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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After concentration of the reaction mixture, the obtained crystals were washed with diethyl ether
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Type
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ADDITION
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Details
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Tetrahydrofuran (30 mL) was added to the crystals, and thionyl chloride (1.90 g)
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Type
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ADDITION
|
Details
|
was further added
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 3 hrs
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Duration
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3 h
|
Type
|
ADDITION
|
Details
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After concentration of the reaction mixture, saturated aqueous sodium hydrogen carbonate was added to the residue
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
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Type
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WASH
|
Details
|
The ethyl acetate layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |